1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea
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Overview
Description
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea is a synthetic compound belonging to the class of urea derivatives. It has garnered attention in various scientific fields due to its potential therapeutic, environmental, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea typically involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with an appropriate isocyanate to form the urea derivative.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce the hydroxycyclopentyl group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The urea moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyl group and urea moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-(hydroxyethyl)urea
- 1-Cyclohexyl-3-(hydroxymethyl)urea
- 1-Cyclohexyl-3-(hydroxypropyl)urea
Uniqueness
1-Cyclohexyl-3-((1-hydroxycyclopentyl)methyl)urea is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
Properties
IUPAC Name |
1-cyclohexyl-3-[(1-hydroxycyclopentyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-12(15-11-6-2-1-3-7-11)14-10-13(17)8-4-5-9-13/h11,17H,1-10H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWZWIFFTSPLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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